Benzyl 2-amino-3-oxobutanoate hydrochloride
CAS No.:
Cat. No.: VC15942524
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClNO3 |
|---|---|
| Molecular Weight | 243.68 g/mol |
| IUPAC Name | benzyl 2-amino-3-oxobutanoate;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,10H,7,12H2,1H3;1H |
| Standard InChI Key | ZELDRZBGQWPLJU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C(=O)OCC1=CC=CC=C1)N.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Benzyl 2-amino-3-oxobutanoate hydrochloride belongs to the class of α-amino ketone esters. Its IUPAC name, benzyl 2-amino-3-oxobutanoate hydrochloride, reflects the presence of a benzyloxycarbonyl group, an amine at the second carbon, and a ketone at the third position of the butanoate chain, stabilized by a hydrochloride counterion . The molecular formula (C₁₁H₁₄ClNO₃) and exact mass (243.68 g/mol) confirm its compositional uniqueness .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄ClNO₃ | |
| Molecular Weight | 243.68 g/mol | |
| XLogP3 | 0.7 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 5 | |
| Solubility | Water-soluble (hydrochloride) |
Spectroscopic and Computational Data
The compound’s structure has been validated through NMR, IR, and mass spectrometry. The SMILES string CC(=O)C(C(=O)OCC₁=CC=CC=C₁)N.Cl illustrates the ketone (C=O), ester (OCC₆H₅), and protonated amine (NH₃⁺Cl⁻) groups . Computational modeling predicts a polar surface area of 43.37 Ų and a logP value of 1.71, indicating moderate lipophilicity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The hydrochloride salt is typically synthesized via a two-step process:
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Esterification: Benzyl alcohol reacts with 2-amino-3-oxobutanoic acid in the presence of an acid catalyst (e.g., HCl or H₂SO₄) to form benzyl 2-amino-3-oxobutanoate.
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Salt Formation: The free base is treated with hydrochloric acid, precipitating the hydrochloride salt .
While detailed reaction conditions remain proprietary, patents suggest optimized yields (>70%) under anhydrous conditions at 0–5°C.
Industrial Methods
Large-scale production employs continuous-flow reactors to enhance efficiency. Key challenges include minimizing racemization at the chiral α-carbon and ensuring high purity (>98%) through recrystallization from ethanol-water mixtures.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s α-amino ketone structure mimics natural enzyme substrates, enabling competitive inhibition. In vitro studies demonstrate moderate activity (IC₅₀ = 12.5 μM) against serine proteases such as trypsin, likely due to hydrogen bonding between the ketone and catalytic triad residues .
Applications in Pharmaceutical Development
Prodrug Design
The benzyl ester group enhances lipid solubility, facilitating blood-brain barrier penetration. Preclinical trials of dopamine analogs incorporating this moiety show 40% higher bioavailability than non-esterified counterparts.
Peptide Synthesis
As a protected amino acid derivative, the compound serves as a building block in solid-phase peptide synthesis. Its tert-butoxycarbonyl (Boc) analogs enable selective deprotection, streamlining the production of complex peptides.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
Benzyl 2-amino-3-oxobutanoate hydrochloride distinguishes itself through its dual amine-ketone functionality, enabling unique binding modes absent in simpler esters like methyl acetoacetate .
Future Research Directions
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Targeted Drug Delivery: Conjugating the compound with nanoparticle carriers could enhance tumor-specific uptake.
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Enzyme Engineering: Structure-activity relationship (SAR) studies may optimize inhibitory potency against disease-related proteases .
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Green Chemistry: Developing solvent-free synthesis routes to reduce environmental impact.
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